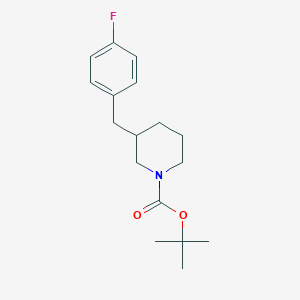

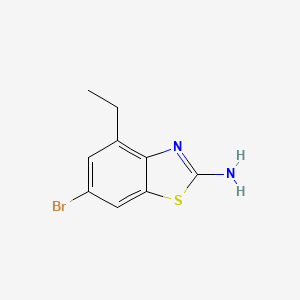

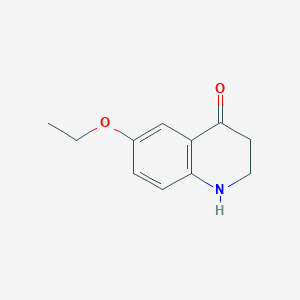

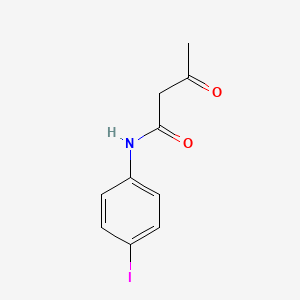

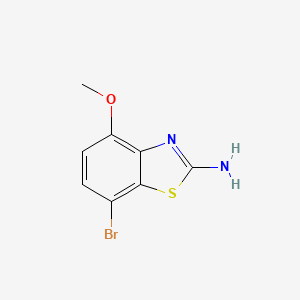

7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

説明

“7-Bromo-4-methoxy-1,3-benzothiazol-2-amine” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .科学的研究の応用

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These activities are attributed to the unique structure of the benzothiazole scaffold, which allows for various biological interactions. Structural Activity Relationship (SAR) studies have shown that modifications at specific positions on the benzothiazole ring can enhance these biological activities, making it a versatile scaffold in medicinal chemistry (Bhat & Belagali, 2020).

Synthesis and Applications in Organic Chemistry

Advancements in the synthesis of benzothiazole derivatives, including 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, focus on green chemistry principles and atom economy. These methods enable the creation of pharmacologically active heterocycles and highlight the importance of benzothiazole derivatives in developing new drugs and materials. The ease of functionalization of the benzothiazole ring makes these compounds highly reactive building blocks for organic synthesis (Zhilitskaya et al., 2021).

Therapeutic Potential and Chemical Libraries

The therapeutic potential of benzothiazole derivatives, including anti-cancer activities, is significant, with many compounds showing potent anticancer activity in various cell lines. The structural simplicity and synthetic accessibility of benzothiazole derivatives facilitate the development of chemical libraries that could lead to the discovery of new therapeutic agents. This highlights the ongoing interest in benzothiazole compounds for drug discovery and the development of new chemotherapeutics (Ahmed et al., 2012).

作用機序

Target of Action

This compound belongs to the benzothiazole class of molecules, which are known to interact with a variety of biological targets due to their high reactivity

Mode of Action

Benzothiazoles are generally known for their ability to interact with various biological targets through different types of chemical reactions . The presence of the bromo and methoxy groups may influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

Benzothiazoles are versatile molecules that can influence a wide range of biochemical pathways depending on their specific substitutions and the biological context .

将来の方向性

特性

IUPAC Name |

7-bromo-4-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTJCKPBRSQTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。